molecular formula C15H12O B14175798 (1R)-1-Phenyl-1H-2-benzopyran CAS No. 920976-01-8

(1R)-1-Phenyl-1H-2-benzopyran

Cat. No.: B14175798
CAS No.: 920976-01-8
M. Wt: 208.25 g/mol
InChI Key: YSGUYPWSRXPJHB-OAHLLOKOSA-N
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Description

(1R)-1-Phenyl-1H-2-benzopyran is a chiral compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by a phenyl group attached to the first carbon of the benzopyran ring system, with the configuration specified as (1R).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Phenyl-1H-2-benzopyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the benzopyran ring . Another method involves the use of palladium-catalyzed coupling reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Phenyl-1H-2-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

(1R)-1-Phenyl-1H-2-benzopyran has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-Phenyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-Phenyl-1H-2-benzopyran is unique due to its specific chiral configuration and the position of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

920976-01-8

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

(1R)-1-phenyl-1H-isochromene

InChI

InChI=1S/C15H12O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15H/t15-/m1/s1

InChI Key

YSGUYPWSRXPJHB-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C=CO2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CO2

Origin of Product

United States

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